4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPBTHFURNHTFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363355 |

Source

|

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-77-5 |

Source

|

| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The 1,2-benzisothiazole framework, particularly its oxidized form, the 1,1-dioxide derivative commonly known as saccharin, has long been a subject of intense scientific scrutiny. Beyond its well-established role as an artificial sweetener, this heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of substituents onto the benzisothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of novel therapeutic agents.

This technical guide focuses on a specific, yet underexplored, derivative: 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione , also known as 4-hydroxy-saccharin. The presence of a hydroxyl group at the 4-position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological targets. This document provides a comprehensive overview of a plausible synthetic route to this molecule and a detailed discussion of the analytical techniques required for its robust characterization. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, offering a solid foundation for researchers venturing into the synthesis and exploration of this promising compound.

I. Strategic Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound can be strategically approached in two key stages:

-

Construction of the Core Heterocycle: Synthesis of the 4-methoxy-protected precursor, 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

-

Deprotection to the Final Product: Cleavage of the methyl ether to unveil the target 4-hydroxy derivative.

This strategy is predicated on the robustness of the benzisothiazole ring system and the well-documented reliability of ether cleavage reactions.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Stage 1: Synthesis of 4-Methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

The synthesis of the 4-methoxy precursor can be achieved through a multi-step sequence starting from 2-amino-3-methoxybenzoic acid, adapting the classical Maumee synthesis of saccharin.[1]

Experimental Protocol:

-

Diazotization: 2-Amino-3-methoxybenzoic acid is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This step introduces the sulfonyl chloride group at the 2-position of the benzoic acid derivative.

-

Chlorination: The resulting sulfonic acid is treated with a chlorinating agent, such as chlorine gas, to convert the sulfonic acid into a sulfonyl chloride.

-

Amidation and Cyclization: The crude sulfonyl chloride is then reacted with aqueous ammonia. This step facilitates both the formation of the sulfonamide and the subsequent intramolecular cyclization to yield the desired 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

Causality Behind Experimental Choices:

-

The choice of 2-amino-3-methoxybenzoic acid as the starting material directly introduces the required methoxy group at the desired position.

-

The Maumee synthesis pathway is a well-established and industrially relevant method for the construction of the saccharin scaffold, ensuring a reliable route to the precursor.[1]

Stage 2: Demethylation to this compound

The cleavage of the aryl methyl ether in the 4-methoxy precursor is the final and crucial step to obtain the target molecule. Various reagents are known to effect O-demethylation, with hydrobromic acid being a common and effective choice for this transformation.[2][3]

Experimental Protocol:

-

Reaction Setup: A suspension of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is prepared in glacial acetic acid.

-

Reagent Addition: A solution of hydrobromic acid (e.g., 48% in water) is added to the suspension.

-

Heating: The reaction mixture is heated to reflux (around 100-120 °C) and maintained at this temperature for an extended period (e.g., 24-48 hours) to ensure complete demethylation. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Hydrobromic Acid: HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction.[2] This is a classic and reliable method for aryl methyl ether cleavage.

-

Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.

-

Elevated Temperature: The cleavage of the relatively stable aryl methyl ether bond requires significant energy input, hence the need for reflux conditions.

II. Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of the synthesized product.

Expected Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The introduction of the hydroxyl group at the 4-position will influence the chemical shifts and coupling constants of the adjacent protons compared to unsubstituted saccharin. Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. NH Proton: A broad singlet, similar to the hydroxyl proton, which may exchange with D₂O. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm). Aromatic Carbons: Signals in the aromatic region (δ ~110-140 ppm). The carbon bearing the hydroxyl group (C4) is expected to be significantly shifted downfield compared to the corresponding carbon in saccharin. The chemical shifts of the other aromatic carbons will also be affected by the electron-donating nature of the hydroxyl group. |

| FT-IR | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹. C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group. S=O Stretch: Two strong absorption bands characteristic of the sulfone group, typically around 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). |

| Mass Spectrometry | Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅NO₄S, MW: 199.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

| HPLC | A single sharp peak in the chromatogram would indicate the high purity of the synthesized compound. The retention time will be specific to the HPLC conditions used (column, mobile phase, flow rate). |

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC):

-

System Preparation: Use a C18 reverse-phase column with a suitable mobile phase, typically a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Sample Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.

III. Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of this compound. The presented two-stage synthesis, involving the construction of a 4-methoxy precursor followed by demethylation, offers a reliable pathway to this valuable molecule. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity.

The availability of 4-hydroxy-saccharin opens up exciting possibilities for further research. The phenolic hydroxyl group serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as etherification, esterification, and nucleophilic aromatic substitution. These new analogues can be screened for a wide range of biological activities, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity. The insights and protocols detailed in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the full potential of this intriguing heterocyclic scaffold.

IV. References

-

Siddiqui, W. A., et al. (2007). 2-Chloromethyl-1,2-benzisothiazole-1,1,3(2H)-trione. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4116. [Link]

-

Khan, M. H., et al. (2011). 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. Acta Crystallographica Section E: Structure Reports Online, 67(5), o887. [Link]

-

PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-1,2-benzisothiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]

-

Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

-

Aiyar, S. N., et al. (1963). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Journal of Chemistry, 1(6), 239-243. [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

-

NIST. (n.d.). Saccharin. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, also known as 4-hydroxysaccharin, is a derivative of the well-known artificial sweetener, saccharin. While saccharin has been extensively studied, the physicochemical properties of its hydroxylated analogue are less documented in readily available literature. This guide aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering valuable insights for researchers in medicinal chemistry, drug development, and materials science. Understanding these properties is crucial for predicting the compound's behavior in various systems, including its solubility, stability, and potential biological interactions.

This document synthesizes available data, draws comparisons with the parent compound saccharin, and outlines standard experimental protocols for the determination of key physicochemical parameters.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Molecular Structure:

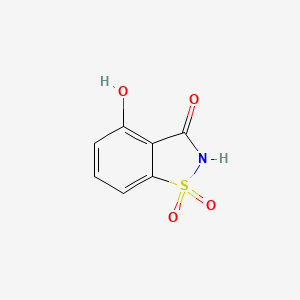

The structure of this compound consists of a benzisothiazole core, featuring a fused benzene and thiazole ring system. A hydroxyl group is substituted at the 4-position of the benzene ring. The isothiazole ring contains a sulfonyl group and a carbonyl group, with the nitrogen atom also participating in a lactam structure.

Caption: 2D structure of this compound.

Table 1: Basic Molecular Properties

| Property | Value | Source |

| CAS Number | 80563-77-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅NO₄S | [1][6][7] |

| Molecular Weight | 199.18 g/mol | [1][6][7] |

| Appearance | White to off-white solid | [1][6] |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

Qualitative Solubility:

This compound is reported to be soluble in polar solvents such as water and alcohols.[1][6] The presence of the hydroxyl group and the polar sulfonyl and carbonyl groups contributes to its affinity for polar environments.

Factors Influencing Solubility:

-

Hydrogen Bonding: The hydroxyl group, the N-H proton of the lactam, and the oxygen atoms of the sulfonyl and carbonyl groups can all participate in hydrogen bonding with protic solvents like water and alcohols, enhancing solubility.

-

pH: The acidity of the N-H proton and the phenolic hydroxyl group suggests that the solubility of this compound will be pH-dependent. In basic solutions, the formation of the corresponding salts will significantly increase its aqueous solubility.

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two potentially acidic protons: the N-H proton of the sulfonamide lactam and the proton of the phenolic hydroxyl group.

While no experimental pKa value for this specific compound has been found in the literature, we can infer its acidic nature by comparison with saccharin, which has a pKa of approximately 1.6 for the N-H proton, making it a relatively strong acid.[6] The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the N-H proton. The phenolic hydroxyl group is also expected to be acidic, with a pKa likely in the range of typical phenols (around 8-10).

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and reliable method for determining pKa values.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a compound with two acidic protons, two inflection points may be observed.

Stability

The chemical stability of a compound is a critical factor for its storage, formulation, and in vivo fate. While specific stability data for this compound is not available, its structure suggests potential degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The lactam ring in the benzisothiazole core could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidation: The phenolic hydroxyl group may be prone to oxidation, particularly in the presence of oxidizing agents or under exposure to light and air.

Experimental Protocol for Stability Studies (Forced Degradation):

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.

Workflow for Forced Degradation Studies

Caption: General workflow for spectroscopic analysis.

Step-by-Step Methodologies:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

FTIR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a solution in a suitable solvent.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Scan the absorbance of the solution over the UV-visible range (typically 200-800 nm).

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

Conclusion

This compound is a molecule of interest due to its structural relationship to saccharin and its potential for further chemical modification. This guide has provided a comprehensive overview of its known and predicted physicochemical properties. While some fundamental data is available, there is a clear need for further experimental characterization to fully understand its behavior. The outlined experimental protocols provide a roadmap for researchers to determine key parameters such as solubility, pKa, stability, and detailed spectroscopic features. A thorough understanding of these properties will be instrumental in unlocking the full potential of this compound in various scientific and industrial applications.

References

-

PubChem. 1,2-Benzisothiazol-3(2H)-one. [Link]

-

ResearchGate. 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. [Link]

-

MDPI. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. A Review: Saccharin Discovery, Synthesis, and Applications. [Link]

-

National Institutes of Health. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

-

National Institutes of Health. 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. [Link]

-

National Institutes of Health. N-hydroxysaccharin. [Link]

-

National Institutes of Health. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

National Institutes of Health. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

-

PubChem. N-hydroxysaccharin. [Link]

-

National Institutes of Health. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. [Link]

-

ResearchGate. Synthesis and Characterization of New Saccharin Derivatives. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][8]hiazin-4-One Derivatives. [Link]

-

MDPI. Synthesis of Novel Saccharin Derivatives. [Link]

-

National Institutes of Health. Saccharin. [Link]

-

PubMed. Synthesis and properties of N-substituted saccharin derivatives. [Link]

-

AERU. 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Ref: KTS 9357). [Link]

-

National Institutes of Health. 1,2-Benzisothiazol-3-amine 1,1-dioxide. [Link]

-

NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]

-

ResearchGate. (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]

-

FooDB. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). [Link]

-

Human Metabolome Database. Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). [Link]

-

SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. [Link]

-

Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. [Link]

-

Wikipedia. Benzisothiazolinone. [Link]

-

AERU - University of Hertfordshire. 1,2-benzisothiazolin-3-one. [Link]

-

PubChem. 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. [Link]

Sources

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 80563-77-5 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CAS 80563-77-5: 4-hydroxy-1,2-benzothiazol-3(2H)-one 1,1-d… [cymitquimica.com]

- 7. N-hydroxysaccharin | C7H5NO4S | CID 10465358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characteristics of a 4-Hydroxycinnamate Hydroxylase Purified from Sorghum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 1,2-Benzisothiazole-1,1-dioxide Derivatives as Carbonic Anhydrase Inhibitors

A Note on the Analyte: Initial searches for "4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione" did not yield information on a compound with a well-established mechanism of action. This suggests the molecule may be novel, hypothetical, or referred to under a different nomenclature. However, the core chemical scaffold, 1,2-benzisothiazole-1,1-dioxide, is a cornerstone for a class of compounds with significant and well-documented biological activity. This guide will, therefore, focus on the robustly characterized mechanism of action of 1,2-benzisothiazole-1,1-dioxide derivatives, particularly their role as potent inhibitors of carbonic anhydrases. This approach allows for a scientifically rigorous and technically detailed exploration that aligns with the spirit of the original query.

The 1,2-benzisothiazole-1,1-dioxide scaffold, famously represented by saccharin, has transcended its initial application as an artificial sweetener to become a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and anticancer activities. A significant body of research has illuminated a primary mechanism through which many of these derivatives exert their effects: the potent and often selective inhibition of carbonic anhydrases.

This guide will provide an in-depth examination of this mechanism, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, the downstream physiological consequences, and the experimental methodologies employed to characterize these compelling pharmacological agents.

Carbonic Anhydrases: A Ubiquitous and Critical Drug Target

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO2 + H2O ⇌ HCO3- + H+. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, respiration, ion transport, and biosynthetic pathways.

There are at least 15 known human CA isoforms, each with a distinct tissue distribution and physiological role. This isoform diversity is a key factor in the therapeutic potential of CA inhibitors. For instance, inhibiting specific isoforms can be beneficial in treating glaucoma (CA II), epilepsy (CA II, CA VII), and certain types of cancer (CA IX, CA XII). The overexpression of tumor-associated isoforms like CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment, makes them attractive targets for anticancer drug development.

The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action for many biologically active 1,2-benzisothiazole-1,1-dioxide derivatives is their potent inhibition of carbonic anhydrases. This inhibition stems from the specific and high-affinity binding of these molecules to the active site of the enzyme.

Binding to the Active Site

The active site of a carbonic anhydrase is characterized by a zinc ion (Zn2+) located at the bottom of a conical cleft. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

1,2-benzisothiazole-1,1-dioxide derivatives act as zinc-binding inhibitors. The sulfonamide group (-SO2NH-) present in many of these inhibitors is crucial for this interaction. The nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide and coordinates directly with the zinc ion. This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in CA II) within the active site.

The benzisothiazole ring itself forms additional van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cleft, contributing to the overall binding affinity and, importantly, influencing isoform selectivity.

Figure 1: A simplified diagram illustrating the key interactions of a 1,2-benzisothiazole-1,1-dioxide derivative within the active site of a carbonic anhydrase.

Structure-Activity Relationships (SAR)

The inhibitory potency and isoform selectivity of 1,2-benzisothiazole-1,1-dioxide derivatives can be finely tuned by modifying the substituents on the aromatic ring. This has been a major focus of medicinal chemistry efforts to develop isoform-specific inhibitors with improved therapeutic profiles and reduced side effects.

For example, substitutions at the 6-position of the benzisothiazole ring have been shown to significantly impact inhibitory activity against various CA isoforms. Introducing different functional groups at this position can alter the electronic properties and steric bulk of the molecule, leading to differential interactions with the active site residues of various CA isoforms.

Table 1: Inhibitory Activity (Ki) of Selected 1,2-Benzisothiazole-1,1-dioxide Derivatives against Human CA Isoforms

| Compound (Substitution at 6-position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Unsubstituted (Saccharin) | >10000 | 3100 | 45 | 5.7 |

| 6-Cl | 150 | 25 | 2.5 | 0.54 |

| 6-NO2 | 250 | 35 | 3.2 | 0.68 |

| 6-NH2 | 7800 | 120 | 28 | 4.2 |

Data are illustrative and compiled from various sources in the literature for comparative purposes.

The data in Table 1 clearly demonstrate how substitutions on the benzisothiazole ring can dramatically influence both the potency and the selectivity of inhibition across different CA isoforms. For instance, the addition of a chloro or nitro group at the 6-position enhances the inhibitory activity against all tested isoforms, particularly the tumor-associated CA IX and XII.

Experimental Protocols for Characterizing CA Inhibition

A cornerstone of studying the mechanism of action of CA inhibitors is the accurate measurement of their inhibitory potency. The stopped-flow CO2 hydration assay is a widely used and reliable method for this purpose.

Stopped-Flow CO2 Hydration Assay

Principle: This assay measures the rate of the CA-catalyzed hydration of CO2. The reaction produces protons, which causes a decrease in the pH of the solution. This pH change is monitored by a colorimetric pH indicator, and the rate of color change is proportional to the enzyme's activity. The assay is performed in the absence and presence of the inhibitor to determine its effect on the enzyme's catalytic rate.

Detailed Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES buffer, pH 7.5.

-

Enzyme Stock Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer. The final concentration in the assay is typically in the low nanomolar range.

-

Inhibitor Stock Solution: Prepare a stock solution of the 1,2-benzisothiazole-1,1-dioxide derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

-

Indicator Solution: Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.

-

Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.

-

-

Experimental Setup:

-

Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (typically set to 25 °C).

-

Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol).

-

-

Assay Procedure:

-

Syringe 1: Load with the enzyme solution, pH indicator, and the inhibitor at a specific concentration (or buffer for the control).

-

Syringe 2: Load with the CO2 substrate solution.

-

Rapidly mix the contents of the two syringes in the stopped-flow instrument.

-

Record the change in absorbance over time for a few seconds. The initial linear portion of the curve represents the initial velocity (V0) of the reaction.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) from the slope of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vi / V0)] * 100, where Vi is the initial velocity in the presence of the inhibitor and V0 is the initial velocity in the absence of the inhibitor.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Figure 2: A flowchart outlining the key steps in the stopped-flow CO2 hydration assay for characterizing carbonic anhydrase inhibitors.

Broader Biological Context and Future Directions

While the inhibition of carbonic anhydrases is a well-established mechanism of action for many 1,2-benzisothiazole-1,1-dioxide derivatives, it is important to acknowledge that these compounds may possess other biological activities. The scaffold's ability to participate in various non-covalent interactions allows for its potential binding to other enzymes or receptors. Therefore, comprehensive target identification and profiling studies are essential in the development of new drugs based on this scaffold.

Future research in this area will likely focus on:

-

Developing highly isoform-selective inhibitors: This is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

-

Elucidating the role of CA inhibition in different disease models: Further studies are needed to fully understand the downstream consequences of inhibiting specific CA isoforms in complex biological systems.

-

Exploring novel applications: The potential of these compounds in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation.

Conclusion

The 1,2-benzisothiazole-1,1-dioxide scaffold represents a versatile and powerful platform for the design of potent enzyme inhibitors. The mechanism of action for a significant class of these derivatives is the targeted inhibition of carbonic anhydrases, a family of enzymes with profound physiological and pathological relevance. A thorough understanding of their binding mode, structure-activity relationships, and the experimental methodologies used for their characterization is paramount for the successful development of novel therapeutics based on this privileged structure. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting field.

References

-

Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

-

Guzel-Akdemir, O., et al. (2014). Saccharin derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 644-649. [Link]

-

Akdemir, A., et al. (2011). Inhibition of tumor-associated carbonic anhydrase isozymes IX and XII by a new class of substituted 1,2-benzisothiazole-1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry, 19(18), 5493-5498. [Link]

-

Vullo, D., et al. (2013). Carbonic anhydrase inhibitors. Inhibition of the tumor-associated isozymes IX and XII with a new class of substituted 1,2-benzisothiazole-1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1744. [Link]

-

Lloyd, C. R., et al. (2015). The in vivo validation of carbonic anhydrase IX as a therapeutic target for the treatment of breast cancer. British Journal of Cancer, 112(8), 1365-1374. [Link]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 4-Hydroxy Substituted Benzisothiazolones

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisothiazole scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile biological activities. This guide delves into a specific, highly promising subclass: 4-hydroxy substituted benzisothiazolones. Often misnomered as "benzisothiazole triones," the core structure of interest is more accurately depicted as 4-hydroxy-1,2-benzisothiazol-3(2H)-one. The introduction of a hydroxyl group at the 4-position of the benzisothiazole ring system significantly influences the molecule's electronic properties and its interactions with biological targets. This in-depth technical guide will provide a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Significance of the 4-Hydroxy Benzisothiazolone Scaffold

Benzisothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide array of pharmacological properties.[1][2] These compounds are integral to the development of novel therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4] The core benzisothiazole structure, a fusion of a benzene ring and a thiazole ring, provides a rigid framework that can be strategically functionalized to modulate its biological effects.

The focus of this guide, the 4-hydroxy substituted benzisothiazolone, represents a particularly intriguing modification of this versatile scaffold. The hydroxyl group, a hydrogen bond donor and acceptor, can profoundly impact a molecule's solubility, metabolic stability, and binding affinity to target proteins. Its position at the 4-position of the benzisothiazole ring can influence the electron density of the entire heterocyclic system, thereby fine-tuning its reactivity and biological activity. This guide will illuminate the synthetic pathways to access these molecules and explore the rich pharmacology that emerges from this specific substitution pattern.

Synthetic Strategies for 4-Hydroxy Substituted Benzisothiazolones

The synthesis of 4-hydroxy substituted benzisothiazolones can be approached through several strategic routes, often involving the construction of the benzisothiazole core followed by modification, or the use of appropriately substituted precursors. A common precursor for the synthesis of the core structure is 2,2′-dithiodibenzoic acid.[5]

General Synthetic Protocol: From Substituted Anilines

A prevalent method for synthesizing the benzisothiazole ring involves the cyclization of substituted anilines. The following is a representative, multi-step synthesis protocol adapted from literature procedures.

Experimental Protocol: Synthesis of 4-Hydroxy-1,2-benzisothiazol-3(2H)-one

Objective: To synthesize 4-hydroxy-1,2-benzisothiazol-3(2H)-one from a suitable precursor. A common strategy involves the demethylation of a 4-methoxy precursor.[3]

Materials:

-

4-methoxy-1,2-benzisothiazole

-

Acetic acid

-

Hydrogen bromide (HBr)

-

Red phosphorus

-

Methylene chloride (DCM)

-

2 N Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Tantalum autoclave

Step-by-Step Procedure:

-

Reaction Setup: In a tantalum autoclave, suspend 50 g of 4-methoxy-1,2-benzisothiazole in 700 ml of acetic acid containing 10% by weight of hydrogen bromide and 5 g of red phosphorus.[3]

-

Heating: Seal the autoclave and heat the suspension for 30 hours at 100°C.[3]

-

Work-up (Post-Reaction):

-

After cooling, carefully discharge the contents of the autoclave.

-

Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.

-

Partition the residue between methylene chloride and 2 N sodium hydroxide solution.

-

-

Extraction and Purification:

-

Separate the aqueous phase and filter it to remove any insoluble matter.

-

Wash the aqueous phase with methylene chloride to remove any remaining organic impurities.

-

Acidify the aqueous phase with hydrochloric acid.

-

Extract the acidified aqueous phase repeatedly with methylene chloride.

-

-

Final Product Isolation:

-

Combine the organic extracts and dry them over magnesium sulfate.

-

Concentrate the dried organic solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization to obtain 4-hydroxy-1,2-benzisothiazole.[3]

-

dot

Caption: Workflow for the synthesis of 4-hydroxy-1,2-benzisothiazole.

Diverse Biological Activities and Therapeutic Potential

The introduction of a 4-hydroxy group on the benzisothiazole scaffold gives rise to a spectrum of biological activities with significant therapeutic potential. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties.[6][7] The presence of a hydroxyl group can enhance this activity through various mechanisms.

Mechanism of Action:

-

Induction of Apoptosis: Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[4] This is often mediated through the activation of caspase cascades.

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and multiplying.[4]

-

Inhibition of Key Oncogenic Pathways: 4-hydroxy substituted benzisothiazolones may target and inhibit key signaling pathways that are crucial for cancer cell survival and growth, such as the NF-κB pathway.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 4-hydroxy substituted benzisothiazolone derivatives on cancer cell lines.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

4-hydroxy substituted benzisothiazolone derivatives (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of the benzisothiazolone derivatives in a complete culture medium from the DMSO stock solution. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity of Hydroxy-Substituted Benzothiazoles

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HepG2 (Liver) | 38.54 (48h) | [4] |

| Compound B | HepG2 (Liver) | 29.63 (48h) | [4] |

| Compound 25b | Antibacterial Target | - | [6] |

| Compound 53c | Antibacterial Target | - | [6] |

Note: Specific IC₅₀ values for 4-hydroxy substituted benzisothiazolones are often reported in the context of broader structure-activity relationship studies. The table provides examples of related compounds to illustrate the potency range.

Antimicrobial Activity

Benzisothiazole derivatives are known for their broad-spectrum antimicrobial properties.[8] The 4-hydroxy substitution can contribute to this activity, potentially by enhancing the compound's ability to penetrate microbial cell walls or by interacting with essential microbial enzymes.

Mechanism of Action:

-

Inhibition of Essential Enzymes: These compounds can inhibit microbial enzymes that are vital for survival, such as DNA gyrase.[6]

-

Disruption of Cell Membrane Integrity: Some derivatives may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Interference with Biofilm Formation: They may also prevent the formation of biofilms, which are communities of microbes that are often resistant to antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a 4-hydroxy substituted benzisothiazolone derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

4-hydroxy substituted benzisothiazolone derivatives

-

96-well microtiter plates

-

Microplate reader or visual inspection

Step-by-Step Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Enzyme Inhibition

The benzisothiazole scaffold is a privileged structure for designing enzyme inhibitors. The 4-hydroxy group can play a crucial role in binding to the active site of enzymes through hydrogen bonding.

dot

Caption: General mechanism of competitive enzyme inhibition.

Target Enzymes:

-

Kinases: Many benzothiazole derivatives have been shown to inhibit various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.

-

Monoamine Oxidase (MAO): Some derivatives have shown potent and selective inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.

-

DNA Gyrase: As mentioned in the antimicrobial section, these compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6]

Structure-Activity Relationships (SAR)

The biological activity of benzisothiazole derivatives is highly dependent on the nature and position of substituents on the ring system. For 4-hydroxy substituted benzisothiazolones, the following SAR insights have been observed:

-

Importance of the Hydroxyl Group: The presence of the 4-hydroxy group is often crucial for potent biological activity, likely due to its ability to form hydrogen bonds with target proteins.[6]

-

Influence of Other Substituents: The introduction of other substituents on the benzene ring or on the nitrogen atom of the thiazole ring can further modulate the activity. For example, electron-withdrawing groups can sometimes enhance antimicrobial activity.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding various substituents, plays a critical role in its ability to cross cell membranes and reach its target.

Future Directions and Conclusion

4-hydroxy substituted benzisothiazolones represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships and improve potency and selectivity.

-

Mechanism of Action Studies: Conducting more in-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Studies: Progressing the most promising lead compounds to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

References

-

PrepChem. (n.d.). Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-1,2-benzisothiazole. [Link]

-

National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

-

National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

-

ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]

- Sekar, V., Perumal, P., Gandhimathi, S., Jayaseelan, S., & Rajesh, V. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492.

-

National Institutes of Health. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]

-

Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. [Link]

- Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223.

- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

- Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2003). Antimicrobial Activity of Some 1,2-Benzisothiazoles Having a Benzenesulfonamide Moiety. SAR and QSAR in Environmental Research, 14(3), 223-234.

-

National Institutes of Health. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). [Link]

-

PubMed. (n.d.). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

-

PubMed. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. [Link]

-

ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

-

PubMed. (2011). Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

National Institutes of Health. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

discovery of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide

Abstract

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, most famously represented by saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), one of the first commercially successful artificial sweeteners[1][2][3]. The introduction of substituents onto the aromatic ring of this scaffold offers a powerful strategy for modulating biological activity and physicochemical properties[4]. This guide provides a comprehensive technical overview of a plausible synthetic discovery and characterization of a key derivative: 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as 4-hydroxysaccharin. While often referred to by its tautomeric form, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, the enolic "hydroxy" form is generally more stable and is the focus of this work[5][6][7]. We present a logical, field-proven synthetic pathway, detailed experimental protocols, robust characterization methodologies, and a discussion of the potential applications for this compound in drug discovery.

Introduction: The Strategic Value of the Benzisothiazole Scaffold

Heterocyclic compounds are fundamental to modern science, with applications spanning pharmaceuticals, agriculture, and materials science[8][9]. Among these, the benzisothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is of particular interest[10][11][12]. The oxidized derivative, saccharin, has a long history of use and its chemistry has been extensively studied[2][3]. Beyond its role as a sweetener, the saccharin scaffold has been incorporated into a variety of biologically active compounds, including inhibitors of human mast cell tryptase and carbonic anhydrase, as well as molecules with anti-inflammatory and antimicrobial properties[13][14].

The strategic placement of a hydroxyl group at the 4-position of the saccharin backbone is hypothesized to enhance its therapeutic potential. This modification can introduce new hydrogen bonding interactions, alter electronic properties, and provide a handle for further derivatization, making 4-hydroxysaccharin a valuable target for synthetic and medicinal chemists.

Retrosynthetic Analysis and Proposed Synthetic Strategy

The discovery of a novel compound is intrinsically linked to the development of a viable synthetic route. While a direct report on the synthesis of 4-hydroxysaccharin is not extensively detailed in readily available literature, a robust pathway can be engineered from established chemical principles. The most logical approach involves the construction of a substituted 2-sulfamoylbenzoic acid followed by intramolecular cyclization.

A key intermediate for this synthesis is 2-hydroxy-6-sulfamoylbenzoic acid. Its synthesis begins with the chlorosulfonation of a protected hydroxybenzoic acid, a common method for introducing a sulfonyl group[15]. This is followed by amination and subsequent cyclization to form the target benzisothiazole ring.

Caption: Retrosynthetic analysis of 4-hydroxysaccharin.

Detailed Experimental Protocols: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the synthesis of 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Each step is designed to be self-validating, with clear endpoints and purification strategies grounded in established organic synthesis techniques[15][16].

Workflow for the Synthesis of 4-Hydroxysaccharin

Caption: Proposed multi-step synthesis workflow.

Protocol 1: Synthesis of 2-Chloro-5-(N-substituted-sulfamoyl)benzoic Acids

This protocol is adapted from established procedures for the synthesis of sulfamoylbenzoic acids, which are key precursors to the target molecule[15][16].

-

Chlorosulfonation: To a cooled (0-5 °C) flask containing chlorosulfonic acid (3-5 equivalents), slowly add the starting benzoic acid derivative (e.g., 2-chlorobenzoic acid, 1 equivalent). The reaction is typically stirred at an elevated temperature to ensure completion[15].

-

Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, the sulfonyl chloride, is filtered, washed with cold water, and dried.

-

Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled. An aqueous solution of an amine (e.g., cyclopropylamine, morpholine) is added dropwise[15].

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified, and the precipitated sulfamoylbenzoic acid is collected by filtration, washed, and can be further purified by recrystallization.

Protocol 2: Intramolecular Cyclization to form the Benzisothiazole Ring

The cyclization of 2-sulfamoylbenzoic acids is a critical step in forming the saccharin core.

-

Reaction Setup: The 2-sulfamoylbenzoic acid intermediate is suspended in a suitable high-boiling inert solvent.

-

Cyclization: Reagents such as thionyl chloride or phosphorus pentachloride are added to facilitate the conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride), which then undergoes intramolecular reaction with the sulfonamide nitrogen.

-

Oxidation (if necessary): If the sulfur is not already in the +6 oxidation state, an oxidation step using an appropriate oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is required to form the 1,1-dioxide.

-

Isolation and Purification: The final product is isolated by filtration after cooling the reaction mixture. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Elucidation and Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Expected Observations for 4-Hydroxysaccharin | Rationale |

| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range. A broad singlet for the hydroxyl proton (concentration-dependent). A broad singlet for the N-H proton. | The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The exchangeable protons (OH, NH) often appear as broad signals. |

| ¹³C NMR | Aromatic carbons in the 110-140 ppm range. A signal for the carbonyl carbon (>160 ppm). | Provides a map of the carbon skeleton of the molecule. |

| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹). N-H stretch (~3300 cm⁻¹). C=O stretch (~1700-1750 cm⁻¹). Asymmetric and symmetric SO₂ stretches (~1350 and 1150 cm⁻¹). | Infrared spectroscopy is excellent for identifying key functional groups present in the molecule[17]. |

| Mass Spec. | A molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the molecular weight of C₇H₅NO₄S (199.19 g/mol )[18]. | Confirms the molecular weight of the synthesized compound. |

| Elemental Analysis | %C, %H, %N, %S values consistent with the molecular formula C₇H₅NO₄S. | Provides evidence for the elemental composition and purity of the sample. |

Potential Applications in Drug Discovery

The benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds[19][20]. The introduction of a 4-hydroxy group onto the saccharin framework opens up several avenues for therapeutic applications.

-

Enzyme Inhibition: Saccharin and its derivatives have been shown to inhibit enzymes like carbonic anhydrases, which are targets for anticancer therapies[14]. The 4-hydroxy group could enhance binding affinity or alter selectivity for different enzyme isoforms. Recently, benzisothiazolone derivatives have also been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities[21].

-

Antimicrobial Agents: The benzisothiazole core is present in various compounds with demonstrated antibacterial and antifungal properties[13][17]. 4-Hydroxysaccharin could be explored as a novel antimicrobial agent.

-

Anti-inflammatory and Analgesic Properties: Related benzisothiazole derivatives have shown analgesic and anti-inflammatory effects in preclinical models[19][20][22]. The potential of 4-hydroxysaccharin in this area warrants investigation.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically grounded pathway for the discovery and synthesis of 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. By leveraging established methodologies for the synthesis of sulfamoylbenzoic acids and their subsequent cyclization, this valuable compound can be accessed for further investigation. The detailed protocols and characterization data provide a roadmap for researchers in organic and medicinal chemistry.

Future work should focus on optimizing the proposed synthetic route to improve yields and scalability. Furthermore, a comprehensive biological evaluation of 4-hydroxysaccharin against various therapeutic targets, including kinases, proteases, and metabolic enzymes, is highly recommended. The 4-hydroxy group also serves as a synthetic handle for the creation of new libraries of compounds, enabling detailed structure-activity relationship (SAR) studies to unlock the full therapeutic potential of this promising scaffold.

References

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. (n.d.). PrepChem.com. Retrieved from [Link]

-

A new synthesis of 4-hydroxycoumarins. (1948). Journal of Scientific & Industrial Research. Retrieved from [Link]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][17][23]Thiazin-4-One Derivatives. (2024). PMC - NIH. Retrieved from [Link]

-

Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. (1998). PubMed. Retrieved from [Link]

-

Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. (2013). PMC - NIH. Retrieved from [Link]

-

Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups | Request PDF. (1998). ResearchGate. Retrieved from [Link]

-

Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. (2022). PubMed Central. Retrieved from [Link]

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). ResearchGate. Retrieved from [Link]

- Process for the production of 4-hydroxycoumarin. (1957). Google Patents.

- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.). Google Patents.

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [Link]

- Synthesis of 4-hydroxycoumarins. (1949). Google Patents.

-

Synthesis of Novel Saccharin Derivatives. (2018). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). PMC - NIH. Retrieved from [Link]

-

N-hydroxysaccharin | C7H5NO4S | CID 10465358. (n.d.). PubChem - NIH. Retrieved from [Link]

- Process for the preparation of sulfamylbenzoic acids. (1980). Google Patents.

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). MDPI. Retrieved from [Link]

-

Synthesis of 4-hydroxy-1,2-benzisothiazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). NIH. Retrieved from [Link]

- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2022). PMC - NIH. Retrieved from [Link]

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983). Google Patents.

- Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. (1982). Google Patents.

-

p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2021). NIH. Retrieved from [Link]

- Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (1964). Google Patents.

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2019). MDPI. Retrieved from [Link]

- Method for synthesizing 1,2-benzisothiazolin-3-one. (2013). Google Patents.

-

2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436. (n.d.). PubChem. Retrieved from [Link]

-

Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. (2023). PubMed. Retrieved from [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). PMC - NIH. Retrieved from [Link]

-

Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). PMC - NIH. Retrieved from [Link]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][17][23]Thiazin-4-One Derivatives. (2024). MDPI. Retrieved from [Link]

-

1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | 80563-77-5 [chemicalbook.com]

- 8. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole - Wikipedia [en.wikipedia.org]

- 11. Human Metabolome Database: Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413) [hmdb.ca]

- 12. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 18. N-hydroxysaccharin | C7H5NO4S | CID 10465358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ias.ac.in [ias.ac.in]

spectral analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

An In-Depth Technical Guide to the Spectral Analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Abstract

This technical guide provides a comprehensive exploration of the (CAS 80563-77-5), a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will dissect the molecule's structural components and predict their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) techniques. Each section includes not only detailed, self-validating protocols but also the theoretical underpinnings necessary for robust structural elucidation and characterization.

Introduction: The Significance of Structural Elucidation

This compound, also known as 4-hydroxy saccharin, belongs to the benzisothiazole class of compounds. This scaffold is a cornerstone in the development of various biologically active agents.[1][2] The parent compound, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), is a well-known artificial sweetener, but its derivatives are explored for a much wider range of therapeutic applications, including as inhibitors of human mast cell tryptase and other enzymes.[3]

The precise arrangement of functional groups—a hydroxylated aromatic ring, a cyclic sulfonamide (sultam), and a ketone—dictates the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any further research or development. Spectral analysis provides the empirical evidence required for this confirmation, offering a detailed "fingerprint" of the molecule's electronic and atomic framework. This guide establishes a robust analytical workflow for achieving this characterization with confidence.

Molecular Architecture and Predicted Spectral Features

A foundational analysis of the molecule's structure is critical for predicting its behavior in various spectroscopic experiments. The key functional groups are the hydroxyl (-OH), the secondary amide within the sultam ring (-NH-), two carbonyl groups (C=O), a sulfone group (SO₂), and a substituted benzene ring.

Caption: Key functional groups of the target molecule.

This specific arrangement of electron-withdrawing (sulfone, ketone) and electron-donating (hydroxyl) groups on a conjugated system predicts a rich and informative output from spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom.

Expertise & Causality: Experimental Choices